molecular formula C11H14Cl2N4 B2606716 2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 2197053-34-0

2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B2606716
CAS No.: 2197053-34-0
M. Wt: 273.16
InChI Key: IJQOFQZXSPNXSX-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with an imidazo[1,2-a]pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives which are then converted into α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne through Sonogashira cross-coupling reactions.

    Formation of Pyrazole: The α,β-alkynyls react with hydrazine monohydrate to form pyrazoles.

    Gold-Catalyzed Cyclization: The pyrazoles undergo cyclization catalyzed by gold.

    Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is unique due to its specific structure, which combines a pyridine ring with an imidazo[1,2-a]pyrazine scaffold

Properties

IUPAC Name

2-pyridin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.2ClH/c1-2-9(6-12-3-1)10-8-15-5-4-13-7-11(15)14-10;;/h1-3,6,8,13H,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQOFQZXSPNXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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